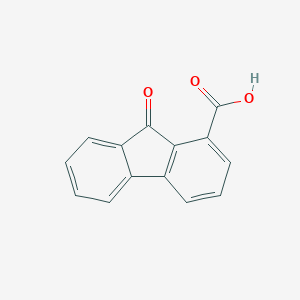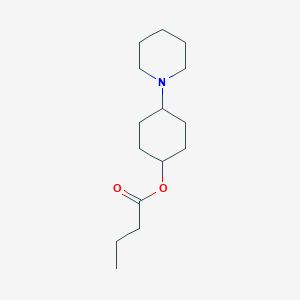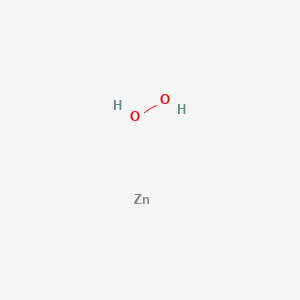![molecular formula C5H4N6O2 B074979 3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione CAS No. 1501-47-9](/img/structure/B74979.png)
3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione is a heterocyclic compound that has been widely studied for its potential therapeutic applications. It is a highly reactive molecule that has been found to exhibit a variety of biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways. It has also been shown to have an effect on the expression of certain genes, which may contribute to its therapeutic effects.
Biochemical And Physiological Effects
3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione has been found to exhibit a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, it has been shown to have anti-microbial effects by inhibiting the growth of certain bacteria and fungi.
Advantages And Limitations For Lab Experiments
One advantage of using 3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione in lab experiments is its wide range of biological activities. This makes it a useful tool for studying a variety of biological processes. However, one limitation is its high reactivity, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are many possible future directions for research on 3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-viral agent, particularly for the treatment of emerging viral diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione and to develop more effective synthesis methods.
Synthesis Methods
The synthesis of 3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione can be achieved through a variety of methods. One commonly used method is the reaction of 3-aminopyrimidine-2,4,6(1H,3H,5H)-trione with hydrazine hydrate in the presence of a suitable catalyst. Another method involves the reaction of 3-amino-1,2,4-triazine-5,6-dione with cyanogen bromide. Both of these methods have been shown to be effective for the synthesis of 3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione.
Scientific Research Applications
3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione has been studied extensively for its potential therapeutic applications. It has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases and as an anti-viral agent.
properties
CAS RN |
1501-47-9 |
|---|---|
Product Name |
3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione |
Molecular Formula |
C5H4N6O2 |
Molecular Weight |
180.12 g/mol |
IUPAC Name |
3-amino-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C5H4N6O2/c6-4-7-2-1(10-11-4)3(12)9-5(13)8-2/h(H4,6,7,8,9,11,12,13) |
InChI Key |
XMMKYOZIGTXQMC-UHFFFAOYSA-N |
Isomeric SMILES |
C12=NNC(=NC1=NC(=O)NC2=O)N |
SMILES |
C12=C(NC(=O)NC1=O)N=C(N=N2)N |
Canonical SMILES |
C12=C(NC(=O)NC1=O)N=C(N=N2)N |
Other CAS RN |
1501-47-9 |
synonyms |
3-amino-2,4,5,8,10-pentazabicyclo[4.4.0]deca-2,4,11-triene-7,9-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



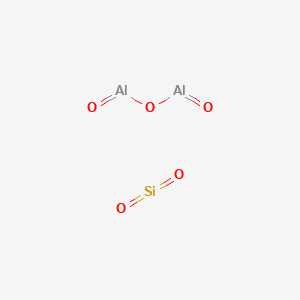
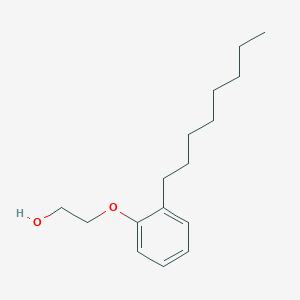
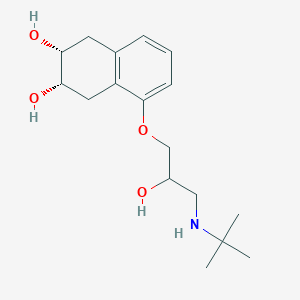
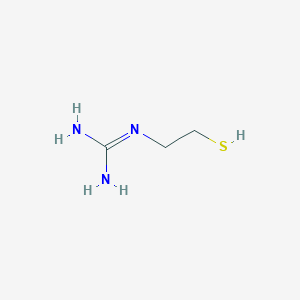




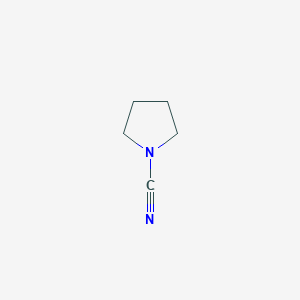
![1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone](/img/structure/B74915.png)

